REACTION_SMILES
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[Al+3:17].[CH2:1]([CH3:2])[CH:3]1[CH2:4][CH:5]=[CH:6][CH:7]([CH3:15])[C:8]12[CH2:9][CH2:10][CH2:11][CH2:12][C:13]2=[O:14].[H-:16].[H-:19].[H-:20].[H-:21].[Li+:18]>>[CH2:1]([CH3:2])[CH:3]1[CH2:4][CH:5]=[CH:6][CH:7]([CH3:15])[C:8]12[CH2:9][CH2:10][CH2:11][CH2:12][CH:13]2[OH:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1CC=CC(C)C12CCCCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CCC1CC=CC(C)C12CCCCC2O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |